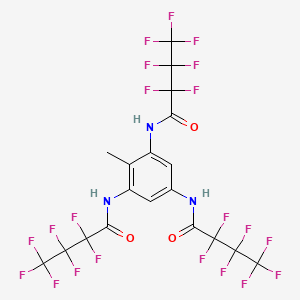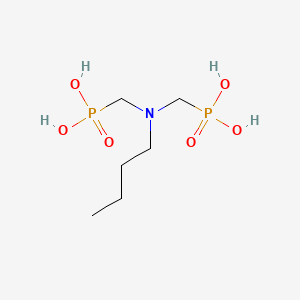![molecular formula C19H20BrN3O4 B11558330 (3E)-N-(4-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11558330.png)
(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 2,4-dimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reacted with butanoyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of bromophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H20BrN3O4 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC 名称 |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H20BrN3O4/c1-12(10-18(24)21-14-6-4-13(20)5-7-14)22-23-19(25)16-9-8-15(26-2)11-17(16)27-3/h4-9,11H,10H2,1-3H3,(H,21,24)(H,23,25)/b22-12+ |
InChI 键 |
YQXURNUMLYFNOL-WSDLNYQXSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)OC)OC)/CC(=O)NC2=CC=C(C=C2)Br |
规范 SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11558255.png)
![N-[(E)-(4-bromophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B11558261.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558270.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11558274.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11558276.png)
![2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol](/img/structure/B11558280.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11558283.png)
![4-bromo-N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide](/img/structure/B11558285.png)
![2-Amino-6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11558286.png)
![5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11558287.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11558293.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11558295.png)

